molecular formula C11H7BrFNO3 B15326355 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15326355
M. Wt: 300.08 g/mol
InChI Key: YGAWIJLESNYLNL-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, along with a methyl group at the 5-position of the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorophenylboronic acid
  • 3-Bromo-2-fluorophenylacetic acid
  • 3-Bromo-2-fluorophenylmethanol

Uniqueness

Compared to similar compounds, 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring and the specific arrangement of substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-8(11(15)16)10(14-17-5)6-3-2-4-7(12)9(6)13/h2-4H,1H3,(H,15,16)

InChI Key

YGAWIJLESNYLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Br)F)C(=O)O

Origin of Product

United States

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